molecular formula C8H7BrO B125969 (2-Bromophenyl)acetaldehyde CAS No. 96557-30-1

(2-Bromophenyl)acetaldehyde

Cat. No.: B125969
CAS No.: 96557-30-1
M. Wt: 199.04 g/mol
InChI Key: AXBFWAWZAFWFQW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)acetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)acetaldehyde typically involves the bromination of phenylacetaldehyde. One common method is the bromination of phenylacetaldehyde using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(2-Bromophenyl)acetic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(2-Bromophenyl)ethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products:

    Oxidation: 2-(2-Bromophenyl)acetic acid.

    Reduction: 2-(2-Bromophenyl)ethanol.

    Substitution: Products depend on the nucleophile used, such as 2-(2-Methoxyphenyl)acetaldehyde or 2-(2-Cyanophenyl)acetaldehyde.

Scientific Research Applications

(2-Bromophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, may involve this compound.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound vary depending on the specific application. For instance, in biological systems, the compound may interact with enzymes and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

  • 2-Bromophenylacetic acid
  • 2-Bromophenethyl alcohol
  • 3-Bromophenylacetaldehyde

Comparison: (2-Bromophenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a bromine atom at the ortho position. This combination of functional groups allows for a wide range of chemical reactions and applications. In contrast, similar compounds such as 2-Bromophenylacetic acid and 2-Bromophenethyl alcohol have different functional groups, leading to distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2-bromophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBFWAWZAFWFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465415
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96557-30-1
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.11 grams (0.045 mole) of 2-(2-bromophenyl)ethanol in 35 milliliters of methylene chloride was added to a stirred suspension of 14.62 grams (0.063 mole) of pyridinium chlorochromate in 75 milliliters of methylene chloride at ambient temperature whereupon a slightly exothermic reaction took place with the formation of a black reaction mixture. Stirring was continued for 15 hours at ambient temperature; then 150 milliliters of ether was added and the mixture filtered through silica gel on a pad of celite. The insoluble residue was washed with 100 milliliters of ether, filtered, the ether solutions combined and the solvents evaporated on a rotary evaporator to recover as residue, 8.0 grams (90 percent) of the desired 2-(2-bromophenyl)acetaldehyde intermediate as an oil. The oil had an Rf of 0.6 on silica gel when eluted with one percent methanol in chloroform.
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
14.62 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(2-Bromophenyl)acetaldehyde in the synthesis of epoxybenzoxocines?

A1: 2-(2-Bromophenyl)acetaldehyde serves as a crucial building block in the synthesis of epoxybenzoxocines. The provided research demonstrates its reaction with various reagents:

  • Formation of Hydroxyacetals: 2-(2-Bromophenyl)acetaldehyde acetals (protected forms of the aldehyde) react with n-butyllithium (n-BuLi) and specific aldehydes to yield hydroxyacetals. []
  • Cyclization to Epoxybenzoxocines: The resulting hydroxyacetals undergo acid-catalyzed cyclization to form the desired epoxybenzoxocines, which are heterocyclic compounds with potential biological activity. []

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